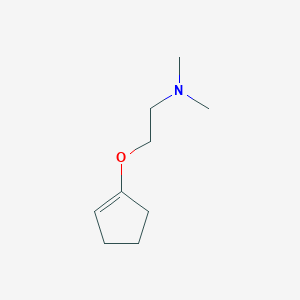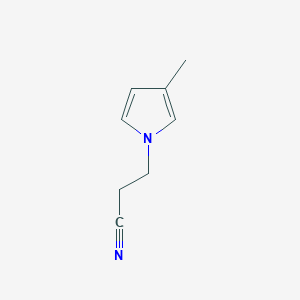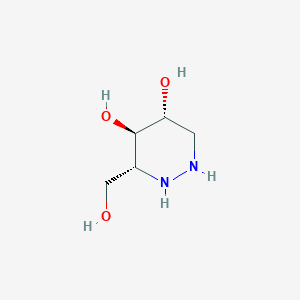
Unii-cvo3TI9K02
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Unii-cvo3TI9K02 is a chemical compound that has been the subject of scientific research in recent years. This compound has shown promise in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of Unii-cvo3TI9K02 is not fully understood. However, studies have shown that Unii-cvo3TI9K02 may exert its effects through various pathways, including the regulation of gene expression, modulation of signaling pathways, and interaction with cellular proteins.
Biochemical and Physiological Effects:
Unii-cvo3TI9K02 has been shown to have various biochemical and physiological effects. In medicine, Unii-cvo3TI9K02 has been shown to have anti-inflammatory, antioxidant, and anticancer effects. In agriculture, Unii-cvo3TI9K02 has been shown to promote plant growth and increase crop yield. In environmental science, Unii-cvo3TI9K02 has been shown to have the potential to remove pollutants from the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Unii-cvo3TI9K02 in lab experiments is its versatility. Unii-cvo3TI9K02 can be used in various fields, including medicine, agriculture, and environmental science. However, one limitation of using Unii-cvo3TI9K02 in lab experiments is the lack of understanding of its mechanism of action.
Direcciones Futuras
There are many future directions for the study of Unii-cvo3TI9K02. In medicine, future studies should focus on the development of Unii-cvo3TI9K02 as a therapeutic agent for the treatment of various diseases. In agriculture, future studies should focus on the use of Unii-cvo3TI9K02 as a plant growth regulator and pesticide. In environmental science, future studies should focus on the use of Unii-cvo3TI9K02 in environmental remediation. Additionally, future studies should focus on the elucidation of the mechanism of action of Unii-cvo3TI9K02.
In conclusion, Unii-cvo3TI9K02 is a chemical compound that has shown promise in various fields, including medicine, agriculture, and environmental science. The synthesis method of Unii-cvo3TI9K02, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Unii-cvo3TI9K02 in various fields.
Métodos De Síntesis
Unii-cvo3TI9K02 can be synthesized by various methods, including chemical synthesis, microbial fermentation, and plant extraction. Chemical synthesis involves the use of chemical reactions to produce Unii-cvo3TI9K02. Microbial fermentation involves the use of microorganisms to produce Unii-cvo3TI9K02. Plant extraction involves the extraction of Unii-cvo3TI9K02 from plants.
Aplicaciones Científicas De Investigación
Unii-cvo3TI9K02 has been studied for its potential applications in various fields. In medicine, Unii-cvo3TI9K02 has shown promise as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In agriculture, Unii-cvo3TI9K02 has been studied for its potential use as a plant growth regulator and pesticide. In environmental science, Unii-cvo3TI9K02 has been studied for its potential use in environmental remediation.
Propiedades
IUPAC Name |
methyl (1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24INO2/c1-13-4-6-14(7-5-13)16-12-15-8-9-17(18(16)19(22)23-2)21(15)11-3-10-20/h3-7,10,15-18H,8-9,11-12H2,1-2H3/b10-3+/t15-,16+,17+,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCOWMQMXNLRHZ-DXWKFQSLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC)N3CC=CI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3C/C=C/I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-3-(IODOPROP-2-ENYL)2beta-CARBOMETHOXY-3beta-(P-TOLYL)-NORTROPAN | |
CAS RN |
188680-71-9 |
Source


|
| Record name | PE-2I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188680719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PE-2I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVO3TI9K02 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B67068.png)

![2-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B67077.png)

